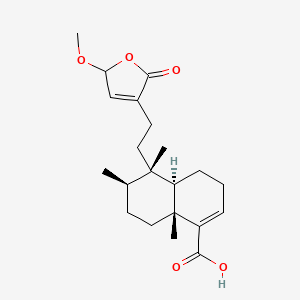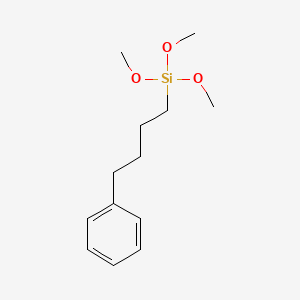
4-Phenylbutyltrimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylbutyltrimethoxysilane is an organic silicon compound. Its chemical formula is C16H26O3Si, and its structural formula is Ph(CH2)4Si(OMe)3, where Ph represents phenyl and OMe represents methoxy . It appears as a colorless or light yellow liquid .
Synthesis Analysis
The preparation method of 4-Phenylbutyltrimethoxysilane is carried out by a reaction of an organosilicon reagent and a reaction solvent. The specific preparation method may involve reacting the corresponding organosilicon reagent with methanol, and then performing a transesterification reaction to obtain the target compound .
Molecular Structure Analysis
The molecular formula of 4-Phenylbutyltrimethoxysilane is C13H22O3Si . Its molar mass is 254.4 .
Chemical Reactions Analysis
As an organosilicon reagent, 4-Phenylbutyltrimethoxysilane is used for silicidation and silicon oxidation reactions in organic synthesis reactions .
Physical And Chemical Properties Analysis
4-Phenylbutyltrimethoxysilane has a boiling point of 282.9±19.0 °C (Predicted), a density of 1.006, and a flash point of >110°C (>230°F) . It is insoluble in water at room temperature, but soluble in organic solvents such as ethanol, benzene, and tetrahydrofuran .
Applications De Recherche Scientifique
Neuroprotection in Cerebral Ischemic Injury : 4-PBA has shown neuroprotective effects against cerebral ischemic injury. It can attenuate infarction volume, hemispheric swelling, and apoptosis, improving neurological status in a mouse model of hypoxia-ischemia. This effect is attributed to its inhibition of endoplasmic reticulum (ER)-mediated apoptosis and inflammation (Qi et al., 2004).
Inhibitory Effects on Malignant Glioma Cells : Studies show that 4-PBA can inhibit the proliferation, morphology, migration, and invasiveness of malignant glioma cells. It has a dose-dependent effect on cell growth and can induce changes in gene expression related to glial malignancy (Engelhard et al., 1998).
Treatment in Cystic Fibrosis : 4-PBA has been used in clinical trials for cystic fibrosis patients. It showed some efficacy in inducing epithelial CFTR function in vivo in individuals homozygous for deltaF508-CFTR, a common mutation in cystic fibrosis (Rubenstein & Zeitlin, 1998).
Pharmacoproteomics in Cystic Fibrosis Bronchial Epithelial Cells : Proteomic analysis of 4-PBA treated cystic fibrosis bronchial epithelial cells identified several differentially expressed proteins associated with the chloride transport defect in these cells (Singh et al., 2006).
Promotion of Plant Regeneration : 4-PBA promotes plant regeneration by mimicking the effect of exogenous auxin in Arabidopsis. This discovery has potential applications in plant tissue culture engineering (Iwase et al., 2022).
Maintaining Proteostasis : 4-PBA is used clinically for urea cycle disorders and has been explored for its properties as a chemical chaperone. It prevents misfolded protein aggregation and alleviates ER stress, potentially alleviating various pathologies (Kolb et al., 2015).
Benefits in Traumatic Hemorrhagic Shock : 4-PBA shows beneficial effects in traumatic hemorrhagic shock, improving survival and protecting organ function. It acts by attenuating oxidative stress and mitochondrial permeability transition pore opening (Yang et al., 2016).
Alzheimer's Disease Therapy : 4-PBA restores cognitive deficits in Alzheimer's disease animal models. It may act through a multi-modal/multi-target mechanism, differing from current clinical trial drugs (Cuadrado‐Tejedor et al., 2011).
Binding to Serum Albumin in Different Species : The binding of 4-PBA to albumin from various species, including human, bovine, rabbit, and rat, has been characterized, revealing species-specific affinity differences (Yamasaki et al., 2017).
Cognitive Improvement in Alzheimer's Disease : 4-PBA treatment in an Alzheimer's disease mouse model led to reversed spatial learning and memory deficits, decreased phosphorylated tau, and increased inactive GSK3β. It suggests 4-PBA's potential as a novel approach for Alzheimer's treatment (Ricobaraza et al., 2009).
Effects on Autophagy in Osteoclasts : 4-PBA has been found to attenuate lipopolysaccharide-induced bone loss by modulating autophagy in osteoclasts. This highlights its therapeutic potential for inflammatory bone loss (Park et al., 2018).
Mécanisme D'action
Target of Action
4-Phenylbutyltrimethoxysilane is a mono-constituent substance . More research is needed to identify its primary targets and their roles.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Phenylbutyltrimethoxysilane are not well-studied. These properties are essential for understanding the bioavailability of the compound. The compound’s physical properties, such as its molecular weight of 254.40 g/mol , may influence its pharmacokinetic behavior.
Propriétés
IUPAC Name |
trimethoxy(4-phenylbutyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3Si/c1-14-17(15-2,16-3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZGBLVHGSETPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCC1=CC=CC=C1)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbutyltrimethoxysilane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B599795.png)
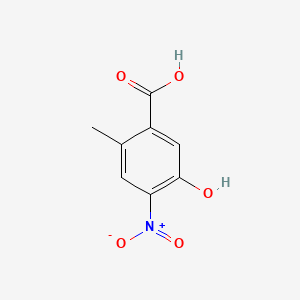


![1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-](/img/structure/B599803.png)
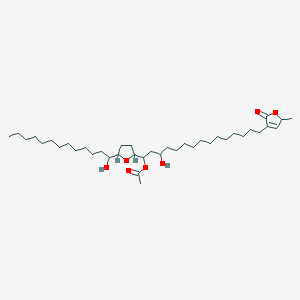
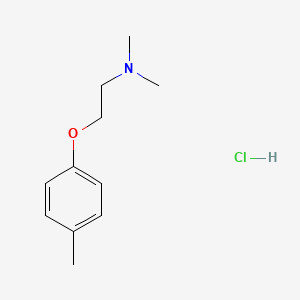




![3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B599815.png)
